S-(3-Phenoxypropyl) dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-Phenoxypropyl) dimethylcarbamothioate: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry It is characterized by its unique structure, which includes a phenoxypropyl group attached to a dimethylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Phenoxypropyl) dimethylcarbamothioate typically involves the reaction of 3-phenoxypropyl alcohol with dimethylcarbamothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process also involves purification steps such as distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: S-(3-Phenoxypropyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur-containing compounds.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various phenoxypropyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, S-(3-Phenoxypropyl) dimethylcarbamothioate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. It is investigated for its role in modulating biological pathways and its potential use in treating diseases .
Industry: Industrially, this compound is used in the production of pesticides and herbicides. Its unique chemical properties make it effective in controlling pests and weeds .
Mechanism of Action
The mechanism of action of S-(3-Phenoxypropyl) dimethylcarbamothioate involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes, thereby disrupting biological pathways. The compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This mechanism is crucial for its applications in medicine and agriculture .
Comparison with Similar Compounds
- S-(3-Phenoxypropyl) dimethylcarbamate
- S-(3-Phenoxypropyl) methylcarbamothioate
- S-(3-Phenoxypropyl) ethylcarbamothioate
Comparison: Compared to similar compounds, S-(3-Phenoxypropyl) dimethylcarbamothioate is unique due to its specific structure, which imparts distinct chemical properties. It has a higher reactivity in certain reactions and shows better efficacy in its applications. The presence of the dimethylcarbamothioate group enhances its stability and reactivity compared to its analogs .
Properties
CAS No. |
62806-50-2 |
---|---|
Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
S-(3-phenoxypropyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C12H17NO2S/c1-13(2)12(14)16-10-6-9-15-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
InChI Key |
HNOLZXAZTUNENG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.